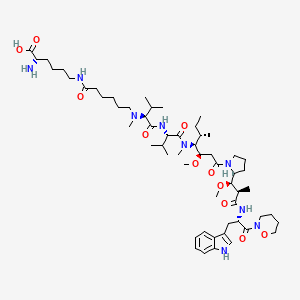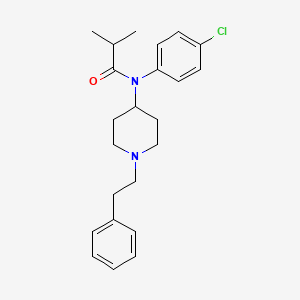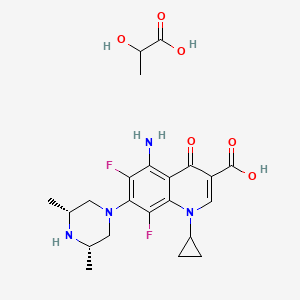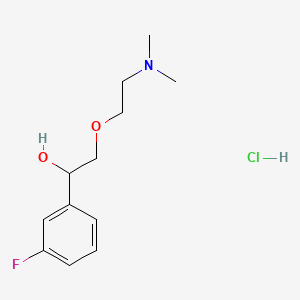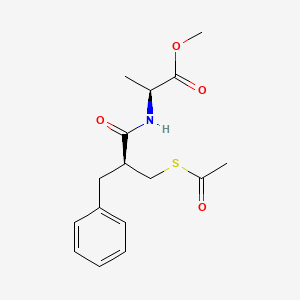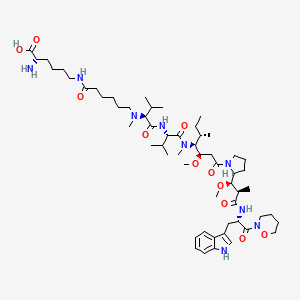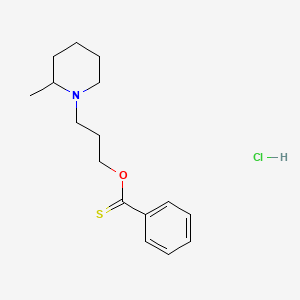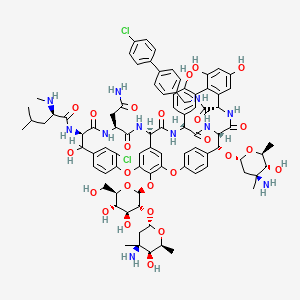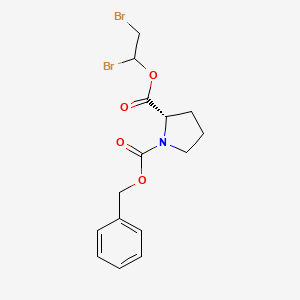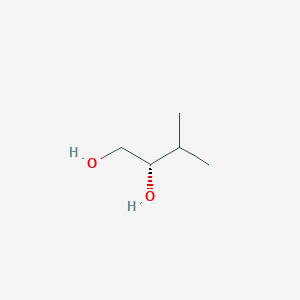
(2S)-3-Methyl-1,2-butanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-Methyl-1,2-butanediol is an organic compound with the molecular formula C5H12O2 It is a chiral diol, meaning it has two hydroxyl groups (-OH) and a chiral center, making it optically active
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2S)-3-Methyl-1,2-butanediol can be synthesized through several methods. One common approach involves the reduction of 3-methyl-2-butanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Another method involves the asymmetric reduction of 3-methyl-2-butanone using chiral catalysts or enzymes to achieve high enantioselectivity. This method is particularly useful for producing the (2S)-enantiomer with high optical purity.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or microbial fermentation processes. These methods leverage the ability of certain microorganisms to selectively reduce ketones to diols. The fermentation process is typically followed by purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-Methyl-1,2-butanediol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the diol can lead to the formation of alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: 3-Methyl-2-butanone or 3-methylbutanal.
Reduction: 3-Methyl-1-butanol.
Substitution: 3-Methyl-1,2-dichlorobutane.
Applications De Recherche Scientifique
(2S)-3-Methyl-1,2-butanediol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2S)-3-Methyl-1,2-butanediol involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the compound acts as a substrate, undergoing transformation through the catalytic activity of enzymes. The hydroxyl groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with the active sites of enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-3-Methyl-1,2-butanediol: The enantiomer of (2S)-3-Methyl-1,2-butanediol, differing in the spatial arrangement of atoms around the chiral center.
2,3-Butanediol: A diol with a similar structure but without the methyl group at the third carbon.
1,2-Butanediol: Another diol with hydroxyl groups on adjacent carbons but lacking the methyl substitution.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of a methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Propriétés
Numéro CAS |
24347-56-6 |
|---|---|
Formule moléculaire |
C5H12O2 |
Poids moléculaire |
104.15 g/mol |
Nom IUPAC |
(2S)-3-methylbutane-1,2-diol |
InChI |
InChI=1S/C5H12O2/c1-4(2)5(7)3-6/h4-7H,3H2,1-2H3/t5-/m1/s1 |
Clé InChI |
HJJZIMFAIMUSBW-RXMQYKEDSA-N |
SMILES isomérique |
CC(C)[C@@H](CO)O |
SMILES canonique |
CC(C)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


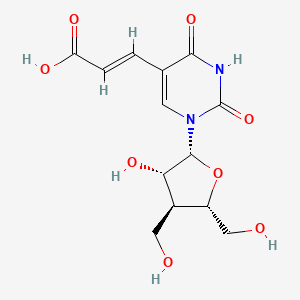

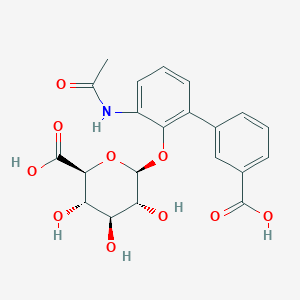
![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)
